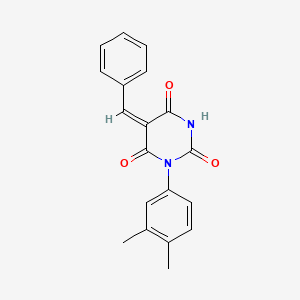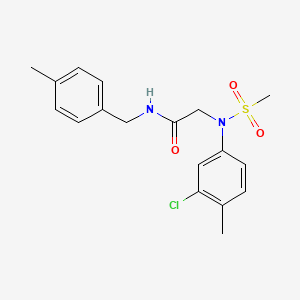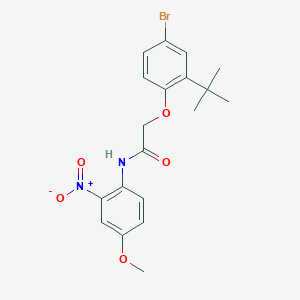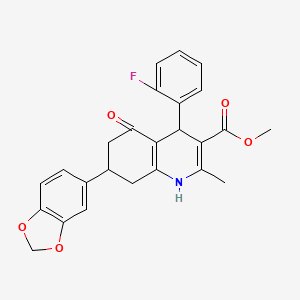
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinetrione derivative that has been synthesized using various methods, including solvent-free synthesis, microwave-assisted synthesis, and others. The purpose of
Mécanisme D'action
The mechanism of action of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that this compound exerts its antiproliferative and neuroprotective effects by inhibiting the activity of various enzymes, including tyrosine kinase and acetylcholinesterase.
Biochemical and Physiological Effects
Studies have shown that 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has various biochemical and physiological effects. One of the most significant effects is its ability to induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, studies have shown that this compound has antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research areas, including cancer research and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Orientations Futures
There are several future directions for the scientific research of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives with improved bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been carried out using various methods. One of the most common methods is solvent-free synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of p-toluenesulfonic acid. Another method is microwave-assisted synthesis, which involves the reaction of 3,4-dimethylbenzaldehyde and barbituric acid in the presence of a catalytic amount of ammonium acetate under microwave irradiation.
Applications De Recherche Scientifique
5-benzylidene-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential therapeutic applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another potential application is in the field of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has neuroprotective effects and can inhibit the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-5-benzylidene-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-8-9-15(10-13(12)2)21-18(23)16(17(22)20-19(21)24)11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWQAKBOAUAEG-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)



![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)

![N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180683.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5180691.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)
